molecular formula C11H10N2O B2463697 3-(Pyridin-3-ylamino)phenol CAS No. 1198117-58-6

3-(Pyridin-3-ylamino)phenol

Cat. No. B2463697
CAS RN: 1198117-58-6
M. Wt: 186.214
InChI Key: LOIMALIYOSUZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 3-(Pyridin-3-ylamino)phenol has been confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .

Scientific Research Applications

Medicinal Chemistry and Drug Development

3-(Pyridin-3-ylamino)phenol serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers have explored its potential as a precursor for synthesizing derivatives with diverse biological activities. Notably, a recent study reported the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles (MgO NPs). These derivatives exhibited:

Herbicide Development

Considering its aromatic structure, 3-(pyridin-3-ylamino)phenol has been investigated in herbicide research. By modifying its side chains, scientists aim to develop potent herbicides that selectively target specific plant enzymes. For instance, substituted 3-(pyridin-2-yl)phenylamino derivatives were designed as potential protoporphyrinogen oxidase (PPO) inhibitors . These compounds could contribute to sustainable agriculture by controlling weed growth.

Safety And Hazards

While specific safety and hazard information for 3-(Pyridin-3-ylamino)phenol is not available, general safety measures for handling similar chemical compounds include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .

properties

IUPAC Name

3-(pyridin-3-ylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-11-5-1-3-9(7-11)13-10-4-2-6-12-8-10/h1-8,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIMALIYOSUZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-3-ylamino)phenol

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